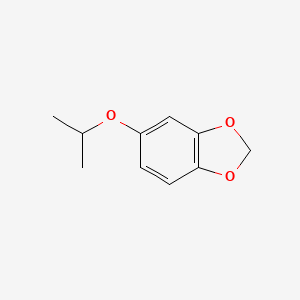

1,3-Benzodioxole, 5-(1-methylethoxy)-

Description

Structure

3D Structure

Properties

CAS No. |

107828-11-5 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

5-propan-2-yloxy-1,3-benzodioxole |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 |

InChI Key |

IGCWRGWKLIFTDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Benzodioxole, 5 1 Methylethoxy

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1,3-Benzodioxole (B145889), 5-(1-methylethoxy)- reveals a logical pathway for its synthesis by identifying key bond disconnections that lead to readily available starting materials.

The second key disconnection in the retrosynthetic analysis is the C-O bond of the ether linkage at the 5-position. This disconnection points to a precursor molecule, 1,3-benzodioxol-5-ol, commonly known as sesamol (B190485), and an isopropyl electrophile. This strategy is advantageous as sesamol is a well-known and accessible starting material. The synthesis would then involve the formation of an ether bond, a common and generally high-yielding transformation in organic synthesis. This two-step retrosynthetic approach, involving the formation of the benzodioxole core followed by etherification, provides a clear and efficient route to the target molecule.

Approaches to the 1,3-Benzodioxole Core Synthesis

The formation of the 1,3-benzodioxole ring is a pivotal part of the synthesis. Various methods have been developed for the construction of this important heterocyclic motif.

A prevalent and effective method for synthesizing the 1,3-benzodioxole core is the condensation reaction between a catechol derivative and a C1 electrophile. chemicalbook.comwikipedia.org This reaction typically involves the formation of two new C-O bonds in a single synthetic operation.

One of the most common C1 precursors for this transformation is a dihalomethane, such as dichloromethane (B109758) (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂). stackexchange.com The reaction is carried out in the presence of a base, which deprotonates the hydroxyl groups of the catechol to form a more nucleophilic catecholate dianion. This dianion then undergoes a double nucleophilic substitution with the dihalomethane to form the closed dioxole ring.

For instance, the reaction of catechol with dichloromethane in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and in the presence of a strong base like sodium hydroxide (B78521) (NaOH) provides a viable route to 1,3-benzodioxole. youtube.comsciencemadness.org The reaction conditions, including temperature and reaction time, are crucial for achieving good yields and minimizing side reactions. youtube.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| Catechol | Dichloromethane | Sodium Hydroxide | DMSO | 120-130 | ~70-95 |

| Catechol | Diiodomethane | Potassium Hydroxide | Methanol (B129727) | 100-110 | ~69 |

This table presents representative data for the synthesis of the unsubstituted 1,3-benzodioxole core.

Aldehydes and ketones can also serve as C1 precursors in the synthesis of 1,3-benzodioxoles, particularly when the resulting dioxole ring is substituted at the 2-position. google.com This reaction is typically acid-catalyzed and involves the formation of a cyclic acetal (B89532) or ketal. google.com

While the condensation of catechols with C1 precursors is the most common approach, alternative strategies for the formation of the dioxole ring have also been explored. These methods often involve intramolecular cyclization reactions of appropriately functionalized catechol derivatives. Although less common for the synthesis of the parent 1,3-benzodioxole, these strategies can be valuable for the preparation of more complex or specifically substituted benzodioxole structures.

Introduction of the 5-(1-Methylethoxy) Moiety

With the 1,3-benzodioxole core in hand, the final key step is the introduction of the 5-(1-methylethoxy) group. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.

The starting material for this step is 1,3-benzodioxol-5-ol (sesamol). The phenolic hydroxyl group of sesamol is first deprotonated with a suitable base to form the corresponding phenoxide anion. This phenoxide is a potent nucleophile and readily reacts with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in a classic SN2 reaction to yield the desired 1,3-Benzodioxole, 5-(1-methylethoxy)-.

The choice of base and solvent is critical to the success of the Williamson ether synthesis. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the SN2 reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

| 1,3-Benzodioxol-5-ol (Sesamol) | 2-Bromopropane | Potassium Carbonate | DMF | Room Temp. to moderate heating |

| 1,3-Benzodioxol-5-ol (Sesamol) | Isopropyl Alcohol | Acid Catalyst | Toluene (with dehydration) | Reflux |

This table outlines plausible conditions for the Williamson ether synthesis to produce 1,3-Benzodioxole, 5-(1-methylethoxy)-.

Etherification Reactions on Hydroxylated Benzodioxoles

The most direct approach to synthesizing 1,3-Benzodioxole, 5-(1-methylethoxy)- involves the etherification of the phenolic hydroxyl group of 1,3-benzodioxol-5-ol (sesamol). Sesamol is a readily available natural product that serves as a key precursor.

The Williamson ether synthesis is a classical and widely used method for preparing ethers via an SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.org This method is applicable to the synthesis of 1,3-Benzodioxole, 5-(1-methylethoxy)- from sesamol.

The reaction proceeds in two main steps. First, the phenolic hydroxyl group of sesamol, being more acidic than that of aliphatic alcohols, is deprotonated by a suitable base to form a sodium or potassium phenoxide salt. gordon.edu This phenoxide ion is a potent nucleophile. Second, the phenoxide attacks an isopropyl electrophile, typically an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) or an isopropyl sulfonate (e.g., isopropyl tosylate). The reaction involves a backside attack on the electrophilic carbon, displacing the leaving group (halide or sulfonate) to form the desired ether. wikipedia.orgmasterorganicchemistry.com

A critical consideration in this specific synthesis is the nature of the alkylating agent. Since isopropyl halides are secondary halides, they can also undergo an E2 elimination reaction as a competitive pathway, which would produce propene and regenerate the sesamol phenoxide. wikipedia.org To favor the desired SN2 substitution over elimination, reaction conditions must be carefully controlled. This often involves the use of polar aprotic solvents like DMF or DMSO and moderately elevated temperatures.

| Reagent/Condition | Role in Reaction | Typical Examples |

| Hydroxylated Precursor | Provides the nucleophilic oxygen atom after deprotonation. | Sesamol (1,3-benzodioxol-5-ol) |

| Base | Deprotonates the phenolic hydroxyl to form the phenoxide. | Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Isopropylating Agent | Provides the electrophilic carbon for the SN2 attack. | 2-Bromopropane, 2-Iodopropane, Isopropyl tosylate |

| Solvent | Solvates the reactants and influences the reaction pathway. | Dimethylformamide (DMF), Acetonitrile, Acetone |

The Mitsunobu reaction offers a mild and effective alternative for converting alcohols into a wide range of functional groups, including ethers, under neutral conditions. wikipedia.orguni-regensburg.de This reaction is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the synthesis of an isopropyl ether from isopropanol (B130326). organic-chemistry.org

In this protocol, sesamol would be reacted with isopropanol in the presence of a tertiary phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction mechanism is complex; initially, the triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate. chemeurope.com This intermediate deprotonates the phenol (B47542) (sesamol), and the resulting phenoxide can then react with the activated alcohol (isopropanol, which has been converted into a good leaving group) to form the ether. organic-chemistry.org

While the Mitsunobu reaction is highly efficient, a significant drawback is the formation of stoichiometric amounts of by-products, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine (B178648) derivative of the azodicarboxylate. organic-synthesis.com These by-products often require careful chromatographic purification to separate them from the desired product, which can be a challenge in large-scale synthesis. uni-regensburg.de

| Reagent | Role in Reaction | Typical Examples |

| Phenolic Substrate | The nucleophile in the reaction. | Sesamol |

| Alcohol | The source of the alkoxy group. | Isopropanol |

| Phosphine | Activates the azodicarboxylate and is oxidized in the process. | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | The electron acceptor that drives the reaction. | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Typically an aprotic solvent. | Tetrahydrofuran (THF), Dichloromethane (DCM) |

Coupling Reactions Involving Isopropoxy-substituted Precursors

An alternative synthetic strategy involves forming a key carbon-carbon or carbon-heteroatom bond on a precursor that already contains the isopropoxy moiety. This approach is valuable when direct etherification is problematic or for building more complex analogues.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination chemistry has been extended to include C-O bond formation, providing a direct method for aryl ether synthesis. wikipedia.org In a potential application for this synthesis, a halo-benzodioxole, such as 5-bromo-1,3-benzodioxole, could be coupled with isopropanol. This reaction would require a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich ligand), and a strong base to deprotonate the alcohol. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, association of the alkoxide, and reductive elimination to yield the aryl ether and regenerate the catalyst. libretexts.org

The Suzuki-Miyaura coupling is predominantly used for C-C bond formation between an organoboron compound and an organic halide or triflate. nih.gov While less common for direct ether synthesis, it is a highly robust method for creating more complex analogues. For instance, a bromo-isopropoxybenzene precursor could potentially be coupled with a 1,3-benzodioxole-5-boronic acid. Research has demonstrated the successful Suzuki-Miyaura coupling of 6-bromobenzo[d] gordon.educhemicalbook.comdioxole derivatives with various arylboronic acids, showcasing the viability of the benzodioxole core in such transformations. worldresearchersassociations.comresearchgate.net This highlights the potential to construct the target molecule's carbon skeleton before subsequent functionalization.

Transformations involving organometallic reagents such as Grignard or organolithium species offer another route. A general approach could involve the formation of an organometallic derivative from either the benzodioxole or the isopropoxy-substituted precursor. For example, 5-bromo-1,3-benzodioxole can be converted into its corresponding Grignard reagent by reaction with magnesium or into an organolithium species via halogen-metal exchange with an alkyllithium reagent like n-butyllithium. This nucleophilic benzodioxole species could then, in principle, react with an electrophile containing an isopropoxy group.

A patented process for a chiral analogue demonstrates a related transformation where an aryl halide derivative, 4-bromo-1,2-(methylenedioxy)benzene, is treated with sec-butyllithium (B1581126) to generate the organolithium intermediate, which then reacts with an enantiomerically pure epoxide. google.com This illustrates the utility of organometallic intermediates in forming new bonds at the 5-position of the benzodioxole ring system.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 1,3-Benzodioxole, 5-(1-methylethoxy)- focuses on maximizing the SN2 pathway while minimizing the competing E2 elimination reaction, which is a significant issue with secondary halides like 2-bromopropane. chemistrytalk.orgmasterorganicchemistry.com Key parameters for optimization include the choice of solvent, catalyst, base, temperature, and reaction time.

Catalyst Selection and Loading

In the context of the Williamson ether synthesis, "catalysis" often refers to the use of a phase-transfer catalyst (PTC) or the selection of an appropriate base to generate the nucleophile.

Base Selection: The first step is the deprotonation of sesamol. A variety of bases can be used, with the choice affecting reaction conditions and cost.

Strong Bases: Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the phenol, generating the sodium phenoxide and hydrogen gas, which bubbles out of the solution. masterorganicchemistry.com

Hydroxides: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are inexpensive and common choices, often used in a two-phase system with a PTC. chemistrytalk.org

Carbonates: Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or more efficient PTCs.

Phase-Transfer Catalysts (PTC): In industrial or large-scale preparations, a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene) is often employed. A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is essential to shuttle the phenoxide anion from the aqueous phase into the organic phase where the alkyl halide resides. researchgate.netgoogle.com This overcomes the mutual insolubility of the reactants and dramatically increases the reaction rate. The catalyst loading is typically low, in the range of 1-5 mol%.

An alternative, though less common for this specific transformation, is the use of solid acid catalysts like zeolites to facilitate the alkylation of phenols with alcohols (e.g., isopropanol) in the vapor phase at high temperatures.

Temperature and Pressure Parameters

Temperature is a critical parameter that must be carefully controlled to balance reaction rate against selectivity.

Temperature: The reaction is typically conducted at elevated temperatures, commonly between 50 °C and 100 °C, to ensure a reasonable reaction rate. researchgate.net However, since the substrate is a secondary alkyl halide, higher temperatures increasingly favor the E2 elimination side reaction. chemistrytalk.orgmasterorganicchemistry.com Therefore, the optimal temperature is often the lowest one that allows the reaction to proceed to completion in a reasonable timeframe. For some industrial alkylations, much higher temperatures (e.g., 160–265 °C) and pressures may be used, though this often applies to different catalytic systems like Friedel-Crafts alkylation. mdpi.com

Pressure: The Williamson ether synthesis is typically performed at atmospheric pressure in standard laboratory glassware. Elevated pressure is generally not required unless highly volatile reactants or solvents are used at temperatures above their boiling points. Certain industrial processes may utilize pressures up to 1.6 MPa to maintain reactants in the liquid phase at high temperatures. mdpi.com

Isolation and Purification Techniques

After the reaction is complete, a series of workup and purification steps are necessary to isolate the 1,3-Benzodioxole, 5-(1-methylethoxy)- product in high purity.

Workup Procedure: A typical aqueous workup involves:

Quenching: The reaction mixture is cooled to room temperature and often diluted with water.

Extraction: The product is extracted into an immiscible organic solvent such as ethyl acetate (B1210297), diethyl ether, or dichloromethane. nih.gov

Washing: The organic layer is washed sequentially. A wash with a dilute aqueous base (e.g., 5% NaOH) removes any unreacted acidic sesamol. This is followed by a wash with water and finally with a saturated sodium chloride solution (brine) to remove residual water and inorganic salts.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. nih.gov

Purification Techniques: The crude product obtained after the workup is often purified further.

Column Chromatography: This is a very common and effective method for purifying 1,3-benzodioxole derivatives. google.com The crude oil is loaded onto a silica (B1680970) gel column and eluted with a nonpolar solvent system, typically a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent is adjusted to achieve good separation of the product from starting materials and byproducts. google.com

Distillation: If the product is a liquid with sufficient thermal stability and volatility, vacuum distillation can be an effective purification method, especially for larger scales.

Crystallization/Filtration: In some cases, particularly for related solid derivatives, the product can be induced to crystallize from the reaction mixture or a suitable solvent by cooling. The pure solid is then isolated by filtration, washed with a cold solvent, and dried under vacuum.

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction is a crucial step in the work-up procedure following the synthesis of 1,3-Benzodioxole, 5-(1-methylethoxy)- to separate the desired product from the reaction mixture. columbia.eduyoutube.com This technique partitions the components of a mixture between two immiscible liquid phases. pitt.edu Typically, an aqueous phase and an organic phase are used. columbia.edu

After the reaction is complete, the solvent (e.g., acetone) is often removed under reduced pressure. The resulting residue is then partitioned between an organic solvent, such as diethyl ether or ethyl acetate, and water. columbia.eduyoutube.com The organic layer, containing the crude product, is then washed sequentially with different aqueous solutions to remove impurities.

A common extraction protocol involves the following steps:

Initial Extraction : The reaction residue is dissolved in an organic solvent like diethyl ether. This solution is then transferred to a separatory funnel, and water is added to dissolve inorganic salts. youtube.comrichmond.edu The funnel is shaken gently with frequent venting to release any pressure buildup. richmond.edu The aqueous layer is then drained. richmond.edu

Aqueous Base Wash : To remove any unreacted sesamol, the organic layer is washed with a dilute aqueous base, such as 5% sodium hydroxide (NaOH) solution. The basic solution deprotonates the acidic phenol group of sesamol, forming a water-soluble sodium salt that partitions into the aqueous layer.

Water Wash : The organic layer is then washed with water to remove any residual base.

Brine Wash : A final wash with a saturated aqueous solution of sodium chloride (brine) is performed. columbia.edu This step helps to remove the majority of the dissolved water from the organic layer, facilitating the subsequent drying process. columbia.edu

After these washing steps, the organic layer is collected and dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove trace amounts of water. columbia.eduyoutube.com

| Step | Aqueous Solution | Purpose |

| 1 | Water | Removal of inorganic salts (e.g., KBr, excess K₂CO₃) |

| 2 | 5% Sodium Hydroxide | Removal of unreacted 5-hydroxy-1,3-benzodioxole |

| 3 | Water | Removal of residual sodium hydroxide |

| 4 | Saturated Sodium Chloride (Brine) | Initial removal of dissolved water from the organic phase |

Chromatographic Separation Methods

Following a preliminary purification by liquid-liquid extraction, chromatographic techniques are often employed to achieve a higher purity of 1,3-Benzodioxole, 5-(1-methylethoxy)-. Column chromatography is a widely used method for this purpose. orgchemboulder.comlibretexts.org

In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, known as the stationary phase. orgchemboulder.com A solvent or a mixture of solvents, the mobile phase, is then passed through the column to elute the components of the mixture at different rates based on their polarity and affinity for the stationary phase. orgchemboulder.com

For the purification of 1,3-Benzodioxole, 5-(1-methylethoxy)-, which is a moderately polar aromatic ether, silica gel is a commonly used stationary phase. cup.edu.cn The selection of the mobile phase is critical for achieving good separation. orgchemboulder.com A solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether is typically effective. rochester.edu The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the product on a TLC plate before performing the column chromatography.

A typical procedure would involve:

Column Packing : A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

Sample Loading : The crude product is dissolved in a minimal amount of the mobile phase or a less polar solvent and carefully loaded onto the top of the silica gel column.

Elution : The mobile phase is passed through the column, and fractions of the eluate are collected sequentially. libretexts.org The composition of the fractions is monitored by TLC to identify those containing the pure product. libretexts.org

Solvent Evaporation : The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 1,3-Benzodioxole, 5-(1-methylethoxy)-.

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | A mixture of ethyl acetate and hexane (e.g., 10:90 to 20:80 v/v) |

| Elution Method | Gradient or isocratic elution |

| Monitoring Technique | Thin-Layer Chromatography (TLC) |

Crystallization and Recrystallization Procedures

Crystallization is a purification technique used to obtain highly pure solid compounds. rubingroup.org If 1,3-Benzodioxole, 5-(1-methylethoxy)- is a solid at room temperature, crystallization can be an effective final purification step. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities dissolved in the remaining solution (mother liquor). rubingroup.org

The choice of solvent is the most critical aspect of a successful crystallization. rubingroup.org An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. rubingroup.org For a compound like 1,3-Benzodioxole, 5-(1-methylethoxy)-, various organic solvents can be tested.

A general procedure for recrystallization includes:

Dissolution : The crude solid is dissolved in a minimum amount of a suitable hot solvent.

Hot Filtration (if necessary) : If there are insoluble impurities, the hot solution is filtered to remove them.

Cooling : The hot, clear solution is allowed to cool slowly to room temperature, and then often placed in an ice bath to maximize crystal formation. rubingroup.org

Crystal Collection : The formed crystals are collected by vacuum filtration.

Washing : The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

Drying : The crystals are then dried to remove any residual solvent.

If a single solvent is not effective, a mixed solvent system can be used. rochester.edu This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it is clear again and allowed to cool.

| Solvent/Solvent System | Rationale for Use |

| Ethanol/Water | Ethanol as the "good" solvent and water as the "poor" solvent. |

| Hexane/Ethyl Acetate | Hexane as the "poor" solvent and ethyl acetate as the "good" solvent. |

| Toluene | Suitable for aromatic compounds. youtube.com |

Spectroscopic and Structural Elucidation of 1,3 Benzodioxole, 5 1 Methylethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,3-Benzodioxole (B145889), 5-(1-methylethoxy)-, the following sections detail the predicted NMR data.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 1,3-Benzodioxole, 5-(1-methylethoxy)- is expected to exhibit distinct signals corresponding to the aromatic protons, the methylenedioxy bridge protons, and the protons of the 5-isopropoxy substituent. The electron-donating nature of the isopropoxy and methylenedioxy groups will influence the chemical shifts of the aromatic protons, generally causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted benzene (B151609).

The aromatic region is predicted to show an ABC spin system. The proton at position 7 (H-7) is anticipated to be the most shielded, appearing as a doublet. The proton at position 4 (H-4) would likely appear as a doublet with a smaller coupling constant, and the proton at position 6 (H-6) as a doublet of doublets.

The two protons of the methylenedioxy group are expected to be chemically equivalent, producing a singlet. The isopropoxy group will present as a septet for the methine proton and a doublet for the six equivalent methyl protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 6.75 | d | J ≈ 2.5 Hz |

| H-6 | 6.65 | dd | J ≈ 8.5, 2.5 Hz |

| H-7 | 6.80 | d | J ≈ 8.5 Hz |

| -OCH₂O- | 5.95 | s | - |

| -OCH(CH₃)₂ | 4.40 | sept | J ≈ 6.0 Hz |

| -OCH(CH ₃)₂ | 1.30 | d | J ≈ 6.0 Hz |

Carbon-13 NMR (¹³C NMR) Structural Assignments

The two carbons of the methylenedioxy bridge and the two methyl carbons of the isopropoxy group are expected to be equivalent, respectively. The aromatic carbons will show distinct signals, with those directly attached to oxygen atoms (C-3a, C-5, and C-7a) appearing at lower fields.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (-OC H₂O-) | 101.0 |

| C-3a | 148.0 |

| C-4 | 108.0 |

| C-5 | 149.0 |

| C-6 | 106.0 |

| C-7 | 115.0 |

| C-7a | 142.0 |

| -OC H(CH₃)₂ | 71.0 |

| -OCH(C H₃)₂ | 22.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra of 1,3-Benzodioxole, 5-(1-methylethoxy)-.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the aromatic protons H-6 and H-7, and between H-6 and H-4. Additionally, a strong correlation would be seen between the methine and methyl protons of the isopropoxy group. worldresearchersassociations.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached. worldresearchersassociations.com This would confirm the assignments of the protonated carbons, for instance, linking the ¹H signal at ~6.75 ppm to the ¹³C signal at ~108.0 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. mdpi.com For example, the methylenedioxy protons (~5.95 ppm) would be expected to show correlations to the quaternary carbons C-3a and C-7a. The methine proton of the isopropoxy group would show a correlation to the aromatic carbon C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. worldresearchersassociations.com A key NOE would be expected between the methine proton of the isopropoxy group and the aromatic proton at H-4 and H-6, confirming their spatial relationship.

Infrared (IR) Spectroscopy Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of 1,3-Benzodioxole, 5-(1-methylethoxy)- would display characteristic absorption bands for its functional groups.

Characteristic Functional Group Absorption Frequencies

The most prominent functional groups in the molecule are the ether linkages of the methylenedioxy and isopropoxy groups, and the aromatic ring. The C-O-C stretching vibrations of these ethers will produce strong and characteristic bands in the fingerprint region of the spectrum.

Predicted Characteristic IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to strong |

| Aromatic C=C Stretch | 1620 - 1450 | Medium, multiple bands |

| Asymmetric C-O-C Stretch (Ether) | 1260 - 1200 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1075 - 1020 | Strong |

| C-H Bend (Isopropyl) | 1385 - 1365 | Medium, doublet |

Interpretation of Aromatic and Alkyl Stretches

Aromatic Stretches: The C=C stretching vibrations within the benzene ring are expected to appear as a series of bands in the 1620-1450 cm⁻¹ region. The substitution pattern on the aromatic ring will influence the exact position and intensity of these bands. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, which is a characteristic region for sp² C-H bonds. libretexts.org

Alkyl Stretches: The C-H stretching vibrations of the isopropoxy and methylenedioxy groups will give rise to absorption bands in the 3000-2850 cm⁻¹ region. libretexts.org A notable feature for the isopropoxy group is the characteristic doublet that appears around 1385-1365 cm⁻¹ due to the symmetric bending of the two methyl groups (gem-dimethyl). s-a-s.org

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. The ionization of 1,3-Benzodioxole, 5-(1-methylethoxy)- and the subsequent fragmentation of the resulting ions provide a detailed fingerprint of its molecular structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. worldresearchersassociations.com This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For 1,3-Benzodioxole, 5-(1-methylethoxy)-, with a chemical formula of C10H12O3, the theoretical exact mass can be calculated. An experimentally determined mass that closely matches this theoretical value would confirm the elemental composition.

| Compound | Molecular Formula | Calculated m/z [M+Na]+ | Found m/z [M+Na]+ |

|---|---|---|---|

| 1-((6-bromobenzo[d] nih.govanu.edu.audioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | C16H12BrN3NaO2 | 380.0005 | 380.0007 |

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing detailed structural information. youtube.com In contrast, ESI is a "soft" ionization technique that typically results in less fragmentation and provides a clear molecular ion peak, which is useful for determining the molecular weight. nih.govrsc.orgresearchgate.netrsc.org

For 1,3-Benzodioxole, 5-(1-methylethoxy)-, the EI mass spectrum is expected to show a molecular ion peak (M+) and several fragment ions resulting from the cleavage of the ether bond and rearrangements of the benzodioxole ring. Key fragmentation pathways would likely involve the loss of the isopropoxy group and subsequent fragmentation of the benzodioxole moiety.

ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS), can provide controlled fragmentation and detailed structural insights. nih.gov For 1,3-Benzodioxole, 5-(1-methylethoxy)-, ESI would likely produce a protonated molecule [M+H]+. Subsequent collision-induced dissociation (CID) would generate fragment ions that can be used to confirm the connectivity of the molecule.

| Ionization Method | Expected Key Ions for C10H12O3 | Interpretation |

|---|---|---|

| EI | M+, [M-CH(CH3)2]+, [M-OCH(CH3)2]+ | Molecular ion, loss of isopropyl radical, loss of isopropoxy radical |

| ESI | [M+H]+, [M+Na]+ | Protonated molecule, sodium adduct |

Advanced Diffraction Techniques

Diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystal. rsc.orgnih.gov For small organic molecules that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for 1,3-Benzodioxole, 5-(1-methylethoxy)- are not available, the structures of related 1,3-benzodioxole derivatives have been determined, demonstrating the utility of this technique for this class of compounds. nih.govresearchgate.netnih.gov For instance, the crystal structure of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole reveals a chair conformation for the 1,3-dithiane (B146892) ring and an envelope conformation for the 1,3-dioxole (B15492876) ring. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole nih.gov | Not specified | Not specified | 1,3-dithiane ring in chair conformation; 1,3-dioxole ring in envelope conformation. |

| 5-(1H-Inden-2-yl)-1,3-benzodioxole nih.gov | Orthorhombic | Not specified | Molecule is nearly planar. |

Microcrystal electron diffraction (MicroED) is an emerging technique that allows for the structure determination of sub-micron sized crystals, which are often too small for conventional X-ray diffraction. anu.edu.aunih.govresearchgate.netfrontiersin.orgnih.gov This method has proven to be a valuable tool for the structural analysis of small organic molecules and natural products that are difficult to crystallize into larger single crystals. frontiersin.orgnih.gov Given that 1,3-Benzodioxole, 5-(1-methylethoxy)- is a small organic molecule, MicroED would be a viable option for its solid-state structure determination should it form microcrystalline solids.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. Both gas chromatography (GC) and liquid chromatography (LC) are widely used for the analysis of 1,3-benzodioxole derivatives. nih.govoup.comnih.govsigmaaldrich.comjfda-online.com

Gas chromatography, often coupled with mass spectrometry (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like 1,3-Benzodioxole, 5-(1-methylethoxy)-. nih.govimpactfactor.orgjocpr.comnih.gov A GC method would allow for the separation of the target compound from any impurities or starting materials, and the integrated peak area can be used for quantification. The choice of the GC column and temperature program would be critical for achieving good separation.

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both purity assessment and quantification. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be effective for the analysis of 1,3-Benzodioxole, 5-(1-methylethoxy)-. Detection could be achieved using a UV detector, as the benzodioxole ring system is chromophoric.

| Chromatographic Method | Typical Column | Typical Mobile Phase/Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) nih.govjfda-online.com | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity assessment, quantification, identification of volatile impurities |

| High-Performance Liquid Chromatography (HPLC) nih.gov | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis Detector, Mass Spectrometry (MS) | Purity assessment, quantification, analysis of non-volatile impurities |

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like alkoxy-substituted benzodioxoles. The choice of detector is crucial and depends on the analytical objective, with Flame Ionization Detection (FID) being suitable for quantification and Mass Spectrometry (MS) for definitive identification. nih.gov

Research on related compounds, such as myristicin (B1677595), demonstrates the utility of GC-FID for quantification and GC-MS for peak identification and purity confirmation. nih.gov For instance, a ZB5-MS fused-silica capillary column is often employed for the separation of such compounds, using helium as the carrier gas. nih.gov The temperature program is optimized to ensure adequate separation from other components in the matrix. The identification of peaks is typically confirmed by comparing the retention index and mass spectrum with those of a known standard. researchgate.net

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Structurally Similar Benzodioxole Derivatives

| Parameter | Value/Description |

|---|---|

| Column | ZB5-MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium (Grade 5.0) |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature | 300 °C |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| MS Scan Range | 40-550 amu |

Note: This data is illustrative and based on methods for structurally related compounds like myristicin. nih.govresearchgate.net Method optimization would be required for the specific analysis of 1,3-Benzodioxole, 5-(1-methylethoxy)-.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For benzodioxole derivatives like safrole, reversed-phase HPLC is a common and effective approach. researchgate.netrjpbcs.com

An HPLC method for the simultaneous determination of safrole and related compounds has been developed using a reversed-phase C18 column with a methanol and water mobile phase. researchgate.netrjpbcs.com Detection is often carried out using an ultraviolet (UV) detector at a wavelength where the benzodioxole ring exhibits strong absorbance, typically around 282 nm. researchgate.netsemanticscholar.org Fluorimetric detection can also be employed for enhanced sensitivity in certain applications. nih.gov The isocratic or gradient elution conditions can be adjusted to achieve optimal separation of the target analyte from potential impurities.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of Structurally Similar Benzodioxole Derivatives

| Parameter | Value/Description |

|---|---|

| Column | C18 LiChrospher 100 RP-18e (5 µm, 250 mm x 4.6 mm) or similar reversed-phase column |

| Mobile Phase | Isocratic mixture of Methanol:Water (73:27 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometer at 282 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 15 minutes |

Note: This data is illustrative and based on methods for structurally related compounds like safrole. researchgate.netrjpbcs.comsemanticscholar.org Method validation and optimization would be necessary for the quantitative analysis of 1,3-Benzodioxole, 5-(1-methylethoxy)-.

Chemical Reactivity and Transformation of 1,3 Benzodioxole, 5 1 Methylethoxy

Electrophilic Aromatic Substitution Reactions on the Benzodioxole Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, and the reactivity of 1,3-Benzodioxole (B145889), 5-(1-methylethoxy)- in such reactions is significantly enhanced by its substituents. wikipedia.org

The regiochemical outcome of electrophilic aromatic substitution on 1,3-Benzodioxole, 5-(1-methylethoxy)- is determined by the directing effects of both the benzodioxole moiety and the 5-(1-methylethoxy) group. Both of these substituents are classified as activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene (B151609). wikipedia.org

The 1,3-benzodioxole group is an electron-donating group due to the resonance effect of the oxygen lone pairs, which delocalize into the aromatic ring, increasing its electron density and nucleophilicity. chemicalbook.com This makes the ring more susceptible to attack by electrophiles. This electron donation is directed primarily to the positions ortho and para to the oxygen atoms. In the case of the 1,3-benzodioxole system, this corresponds to the C4, C5, C6, and C7 positions. For an unsubstituted 1,3-benzodioxole, electrophilic attack preferentially occurs at the 5-position.

The 1-methylethoxy (isopropoxy) group is also a strong activating group. The oxygen atom's lone pairs participate in resonance with the aromatic ring, donating electron density. This effect strongly outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom. As a result, the isopropoxy group is an ortho, para-director.

In 1,3-Benzodioxole, 5-(1-methylethoxy)-, these two directing effects are cooperative. The 1-methylethoxy group at the 5-position directs incoming electrophiles to its ortho positions (C4 and C6) and its para position (which is occupied by the dioxole ring structure). The benzodioxole moiety directs towards the C5 and C6 positions. The combined influence of these groups strongly favors electrophilic substitution at the C6 position, which is ortho to the powerful isopropoxy activating group and para to one of the dioxole oxygen atoms. A secondary site of substitution would be the C4 position, which is also ortho to the isopropoxy group.

The image above illustrates the cooperative electron-donating effects of the 1,3-benzodioxole and 5-(1-methylethoxy) groups, highlighting the predicted primary site of electrophilic attack at the C6 position.

The image above illustrates the cooperative electron-donating effects of the 1,3-benzodioxole and 5-(1-methylethoxy) groups, highlighting the predicted primary site of electrophilic attack at the C6 position.While specific experimental data for the nitration, halogenation, and sulfonation of 1,3-Benzodioxole, 5-(1-methylethoxy)- are not extensively documented in readily available literature, the outcomes can be reliably predicted based on the established principles of electrophilic aromatic substitution and the reactivity of analogous compounds. The high activation of the ring by two cooperating electron-donating groups suggests that these reactions would proceed under mild conditions.

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. youtube.com Given the activated nature of the substrate, milder nitrating agents and conditions, such as nitric acid in acetic acid, could likely be employed. frontiersin.org The primary product expected from the nitration of 1,3-Benzodioxole, 5-(1-methylethoxy)- is 6-nitro-1,3-benzodioxole, 5-(1-methylethoxy)-.

Halogenation: Halogenation, such as bromination or chlorination, typically involves the use of the elemental halogen (e.g., Br2 or Cl2) with a Lewis acid catalyst (e.g., FeBr3 or AlCl3). However, for highly activated aromatic rings, the reaction can often proceed without a catalyst. wku.edu The expected major product of, for example, bromination would be 6-bromo-1,3-benzodioxole, 5-(1-methylethoxy)-.

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (a solution of SO3 in H2SO4). chemistrysteps.com This reaction is generally reversible. chemistrysteps.com The product of sulfonation would be 5-(1-methylethoxy)-1,3-benzodioxole-6-sulfonic acid. The reversibility of this reaction can be useful in synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other electrophiles to different positions. chemistrysteps.com

Another relevant electrophilic substitution is the Vilsmeier-Haack reaction , which is used for the formylation of electron-rich aromatic compounds. wikipedia.org This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO). wikipedia.org For 1,3-Benzodioxole, 5-(1-methylethoxy)-, this reaction would be expected to yield 5-(1-methylethoxy)-1,3-benzodioxole-6-carbaldehyde.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | 6-Nitro-1,3-benzodioxole, 5-(1-methylethoxy)- |

| Bromination | Br2, FeBr3 (or no catalyst) | 6-Bromo-1,3-benzodioxole, 5-(1-methylethoxy)- |

| Sulfonation | Fuming H2SO4 (SO3, H2SO4) | 5-(1-Methylethoxy)-1,3-benzodioxole-6-sulfonic acid |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | 5-(1-Methylethoxy)-1,3-benzodioxole-6-carbaldehyde |

Nucleophilic Reactions at the Benzodioxole Core

The 1,3-benzodioxole ring is generally stable and resistant to nucleophilic attack under standard laboratory conditions. chemicalbook.com Its aromaticity contributes significantly to this stability. acs.org Ring-opening reactions are not typical for this system unless subjected to harsh conditions or specific enzymatic processes. For example, metabolic pathways in biological systems can lead to the cleavage of the methylenedioxy bridge. nih.gov Some synthetic procedures using strong Lewis acids at elevated temperatures might also induce cleavage of the dioxole ring.

For a nucleophile to attack the benzodioxole core directly in a nucleophilic aromatic substitution (SNAr) reaction, the ring would need to be rendered electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho and/or para to a suitable leaving group (like a halide). nih.gov Since 1,3-Benzodioxole, 5-(1-methylethoxy)- is substituted with electron-donating groups, it is not activated for SNAr reactions. Nucleophilic attack on the unsubstituted aromatic carbons is therefore highly unfavorable.

However, if the ring is first functionalized with a good leaving group via electrophilic substitution (e.g., halogenation), subsequent nucleophilic substitution could be possible under specific conditions, such as those used in certain cross-coupling reactions, although this would still be challenging without activating groups.

Transformations Involving the 1-Methylethoxy Group

The 1-methylethoxy (isopropoxy) group, being an ether linkage to the aromatic ring, can undergo cleavage under certain conditions. The most common transformation is the cleavage of the aryl-oxygen bond, which is typically achieved with strong acids. masterorganicchemistry.com

The acidic cleavage of aryl alkyl ethers, such as 1,3-Benzodioxole, 5-(1-methylethoxy)-, can proceed via either an SN1 or SN2 mechanism, depending on the structure of the alkyl group and the reaction conditions. wikipedia.org In this case, the ether is an isopropyl aryl ether.

Protonation of the ether oxygen by a strong acid (e.g., HBr or HI) makes the alcohol a good leaving group.

SN1 Pathway: Cleavage of the C-O bond could occur to form a relatively stable secondary carbocation (the isopropyl cation) and the corresponding phenol (B47542), 5-hydroxy-1,3-benzodioxole. This pathway is plausible due to the stability of the secondary carbocation.

SN2 Pathway: A halide nucleophile (Br- or I-) could attack the less sterically hindered carbon of the protonated ether. In this case, the attack would be on the isopropyl group.

Selective Cleavage of the Isopropyl Ether

The isopropyl ether group in 1,3-Benzodioxole, 5-(1-methylethoxy)- can be selectively cleaved to yield the corresponding phenol, 5-hydroxy-1,3-benzodioxole. This transformation is a common deprotection strategy in organic synthesis. The choice of reagent is crucial to ensure selectivity and avoid undesired reactions on the benzodioxole ring.

Strong Lewis acids are frequently employed for the cleavage of aryl ethers. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose. ufp.ptnih.gov The reaction mechanism is believed to involve the formation of an adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the isopropyl group. ufp.ptnih.govufp.ptsci-hub.seresearchgate.net Given the secondary nature of the isopropyl group, this cleavage likely proceeds through a mechanism with significant Sₙ1 character, involving a stabilized carbocation intermediate.

Another potent Lewis acid for this transformation is aluminum trichloride (B1173362) (AlCl₃), which has been shown to selectively cleave isopropyl aryl ethers. monash.edu The reaction conditions would likely involve an inert solvent at moderate temperatures.

Alternatively, acidic conditions using reagents like pyridine (B92270) hydrochloride can also effect the cleavage of aryl methyl ethers, and by extension, isopropyl ethers. mdma.chrsc.org This method often requires higher temperatures and can be performed under solvent-free conditions, sometimes with microwave assistance to accelerate the reaction. mdma.chrsc.org

Table 1: Reagents for Selective Cleavage of the Isopropyl Ether

| Reagent | Typical Conditions | Mechanistic Notes |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Formation of an ether-BBr₃ adduct, followed by nucleophilic attack of bromide. ufp.ptnih.govufp.ptsci-hub.seresearchgate.net |

| Aluminum trichloride (AlCl₃) | Inert solvent, moderate temperature | Lewis acid-assisted cleavage. monash.edu |

| Pyridine hydrochloride | High temperature, neat or with microwave irradiation | Acid-catalyzed cleavage. mdma.chrsc.org |

Functionalization of the Aliphatic Portion

The aliphatic isopropyl group of 1,3-Benzodioxole, 5-(1-methylethoxy)- offers a site for functionalization, particularly at the tertiary carbon atom, which is also a benzylic-like position due to its proximity to the ether oxygen and the aromatic ring.

A key transformation is free-radical bromination, which is highly selective for the weakest C-H bond. In the case of isopropyl arenes, bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) selectively occurs at the benzylic position to form a tertiary bromide. brainly.comchemedx.orgchegg.comchegg.commasterorganicchemistry.com By analogy, the reaction of 1,3-Benzodioxole, 5-(1-methylethoxy)- with NBS would be expected to yield 1,3-Benzodioxole, 5-(2-bromo-2-propoxy)-. The stability of the resulting tertiary radical intermediate drives this selectivity.

The resulting tertiary bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a range of functional groups at this position. For instance, reaction with water or hydroxide (B78521) would lead to the corresponding tertiary alcohol, while reaction with cyanide would introduce a nitrile group.

Oxidation and Reduction Pathways of the Benzodioxole System

The benzodioxole system is susceptible to both oxidative and reductive transformations, which can affect either the dioxole ring or the aromatic portion of the molecule.

Oxidation of the Dioxole Ring

The 1,3-benzodioxole ring is generally stable to mild oxidizing agents. However, under forcing conditions with strong oxidants, the ring system can be cleaved. Ruthenium tetroxide (RuO₄), a powerful oxidizing agent, is known to oxidatively cleave aromatic rings, including benzene itself. chem-station.comwikipedia.orgyoutube.come-bookshelf.ded-nb.info Treatment of 1,3-Benzodioxole, 5-(1-methylethoxy)- with RuO₄, typically generated in situ from a ruthenium precursor like RuCl₃ with a co-oxidant such as sodium periodate (B1199274) (NaIO₄), would be expected to lead to the degradation of the aromatic ring, ultimately yielding carboxylic acids. chem-station.comwikipedia.orge-bookshelf.de

Oxidative cleavage of the dioxole ring can also occur under certain conditions, leading to the formation of a catechol derivative. While specific conditions for the subject molecule are not documented, similar transformations have been observed for other benzodioxole derivatives, often involving initial modification of the aromatic ring followed by ring opening. escholarship.orgnih.gov

Reductive Transformations of the Aromatic System

The aromatic ring of the benzodioxole system can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of aromatic rings. Using catalysts such as rhodium on carbon (Rh/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃) under high pressure of hydrogen gas, the benzene ring can be reduced to a cyclohexane (B81311) ring. mdpi.com This would convert 1,3-Benzodioxole, 5-(1-methylethoxy)- to the corresponding 5-(1-methylethoxy)-hexahydro-1,3-benzodioxole. The choice of catalyst and reaction conditions is critical to achieve this transformation without affecting the dioxole ring or the ether linkage.

Reductive cleavage of the methylenedioxy bridge can also be achieved, leading to the formation of a catechol derivative. This transformation typically requires harsher conditions, such as treatment with strong reducing agents or catalytic systems that can effect C-O bond cleavage. rsc.org

Transition Metal-Catalyzed Reactions and C-H Activation

The aromatic ring of 1,3-Benzodioxole, 5-(1-methylethoxy)- is amenable to various transition metal-catalyzed reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. sigmaaldrich.comsemanticscholar.orgacs.orgnih.govresearchgate.net To engage 1,3-Benzodioxole, 5-(1-methylethoxy)- in such reactions, it would first need to be functionalized with a suitable leaving group, typically a halide or a triflate. For instance, electrophilic bromination of the aromatic ring would likely occur at the position para to the electron-donating ether group, yielding 6-bromo-1,3-Benzodioxole, 5-(1-methylethoxy)-.

This aryl bromide could then serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would lead to the formation of a biaryl compound. worldresearchersassociations.com Similarly, Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed to introduce alkenyl, alkynyl, and amino groups, respectively.

More advanced strategies involve the direct C-H activation of the benzodioxole ring. snnu.edu.cnnih.govmdpi.com While specific examples for the subject molecule are not reported, palladium-catalyzed C-H functionalization often proceeds with high regioselectivity, directed by a nearby functional group. The ether oxygen in 1,3-Benzodioxole, 5-(1-methylethoxy)- could potentially act as a directing group, facilitating C-H activation at the ortho position (position 4). This would allow for the direct introduction of various functional groups without the need for pre-functionalization.

Cross-Dehydrogenative Coupling Strategies

There are currently no published studies detailing the use of 1,3-Benzodioxole, 5-(1-methylethoxy)- as a substrate in cross-dehydrogenative coupling reactions. This synthetic strategy, which involves the formation of a carbon-carbon or carbon-heteroatom bond through the direct coupling of two C-H bonds, has not been reported for this specific compound.

Mechanistic Investigations of Key Reactions

Kinetic Studies and Reaction Profiles

No kinetic studies or reaction profiles concerning the chemical transformations of 1,3-Benzodioxole, 5-(1-methylethoxy)- are available in the scientific literature. Such studies are crucial for understanding reaction rates, determining the influence of various parameters (e.g., temperature, concentration, catalyst), and elucidating reaction mechanisms.

Intermediate Identification and Trapping

There is no information available on the identification or trapping of reaction intermediates involved in any chemical transformation of 1,3-Benzodioxole, 5-(1-methylethoxy)-. The characterization of intermediates is a fundamental aspect of mechanistic chemistry, providing direct evidence for proposed reaction pathways.

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity researchgate.net.

For 1,3-benzodioxole (B145889) derivatives, the HOMO is typically localized over the benzene (B151609) ring and the oxygen atoms of the dioxole group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring. The presence of the electron-donating 5-(1-methylethoxy) group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic substitution on the aromatic ring.

Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Benzodioxole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: Data presented is for a representative 1,3-benzodioxole derivative and is intended for illustrative purposes only.

The distribution of electron density within a molecule can be quantified through various charge analysis schemes, such as Mulliken population analysis. These calculations help identify electron-rich and electron-poor centers, which are indicative of sites for nucleophilic and electrophilic attack, respectively. In 1,3-Benzodioxole, 5-(1-methylethoxy)-, the oxygen atoms of the ether and dioxole groups are expected to carry partial negative charges, while the attached carbon and hydrogen atoms will have partial positive charges. The aromatic ring will exhibit a complex charge distribution influenced by the electron-donating nature of the substituents.

Table 2: Example Aromaticity Indices for Substituted Benzene Rings

| Aromaticity Index | Value |

| HOMA | ~0.95 - 1.00 |

| NICS(1) | ~ -7 to -10 ppm |

Note: These are typical ranges for substituted benzene derivatives and serve as an estimation.

Conformational Analysis and Energetics of the Isopropyl Ether Group

The isopropyl ether group attached to the benzodioxole ring is not rigid and can rotate around the C-O bond. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. The rotational barrier is influenced by steric hindrance between the isopropyl group and the adjacent hydrogen atom on the aromatic ring, as well as electronic effects such as conjugation.

Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the isopropyl ether group and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers). For the isopropoxy group on an aromatic ring, the lowest energy conformation is typically one where the C-H bond of the isopropyl group is coplanar with the aromatic ring to minimize steric interactions. The rotational barrier for such groups is generally in the range of a few kcal/mol acs.org.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be employed to model the entire pathway of a chemical reaction, providing detailed information about intermediates and transition states. This is particularly useful for understanding reaction mechanisms and predicting reaction outcomes. For reactions involving 1,3-Benzodioxole, 5-(1-methylethoxy)-, such as electrophilic aromatic substitution, computational modeling can elucidate the structure and energy of the key transition states.

The search for a transition state on the potential energy surface is a critical step in reaction modeling. A transition state is a first-order saddle point, characterized by having exactly one imaginary frequency in its vibrational spectrum scm.com. This imaginary frequency corresponds to the motion along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy and reaction energy can be determined. While specific reaction modeling for 1,3-Benzodioxole, 5-(1-methylethoxy)- is not documented in the literature, the general approaches are well-established for aromatic compounds.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, the chemical shifts can be predicted with a high degree of accuracy, often within 0.2 ppm for 1H and 2 ppm for 13C of experimental values nih.gov. These predictions are valuable for assigning spectra and confirming molecular structures.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the peaks in an IR spectrum. The predicted IR spectrum can be used to identify characteristic functional group vibrations, such as the C-O stretches of the ether and dioxole groups, and the aromatic C-H and C=C stretching modes. For aromatic ethers, the characteristic C-O-C asymmetric stretch is typically observed between 1300 and 1200 cm-1 spectroscopyonline.com. DFT calculations on substituted benzodioxoles have shown good agreement between calculated and experimental vibrational frequencies orientjchem.orgscispace.com.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Predicted Value |

| 1H NMR (Aromatic) | 6.5 - 7.0 ppm |

| 13C NMR (Aromatic C-O) | 140 - 150 ppm |

| IR (Aromatic C-O-C stretch) | ~1240 cm-1 |

Note: These are estimated values based on typical ranges for similar functional groups.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity or selectivity. These models often use quantum chemical descriptors, such as HOMO/LUMO energies, atomic charges, and dipole moments, to predict the behavior of new compounds.

While no specific QSRR studies focusing on 1,3-Benzodioxole, 5-(1-methylethoxy)- have been identified, the principles could be applied to a series of related 1,3-benzodioxole derivatives to predict their reactivity in various chemical transformations. For example, a QSRR model could be developed to predict the rate of electrophilic substitution based on calculated electronic properties of different substituted benzodioxoles researchgate.net.

Applications and Derivatization Strategies in Chemical Sciences

Precursor in Complex Organic Synthesis

The unique structure of 1,3-benzodioxole (B145889), 5-(1-methylethoxy)- makes it an important starting material for the synthesis of more elaborate molecules. The benzodioxole ring is relatively electron-rich, facilitating electrophilic substitution reactions, while the isopropoxy group further influences the regioselectivity of these reactions. chemicalbook.com

Synthesis of Advanced Pharmaceutical Intermediates

The 1,3-benzodioxole scaffold is integral to a wide array of pharmaceutical agents. chemicalbook.com Synthetic strategies often involve the functionalization of this core structure to generate advanced intermediates for drug discovery and development. For instance, derivatives of 1,3-benzodioxole are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. chemicalbook.comnajah.edu

Research has demonstrated the synthesis of benzodioxole aryl acetate (B1210297) and acetic acid derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.gov The general synthetic route involves the esterification of a substituted 3,4-(methylenedioxy)phenylacetic acid, followed by a Friedel-Crafts acylation reaction to introduce various aryl groups. The resulting ketoesters can then be hydrolyzed to the corresponding carboxylic acids. These multi-step syntheses highlight how the benzodioxole core can be systematically modified to produce a library of compounds for biological screening. nih.gov

Table 1: Example of Synthetic Steps for Pharmaceutical Intermediates

| Step | Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|---|

| 1 | Esterification | Methanol (B129727), Oxalyl Chloride, 0 °C | Methyl acetate derivative |

| 2 | Friedel-Crafts Acylation | Dichloromethane (B109758), Benzoic Acid derivatives, Phosphorus Pentoxide | Ketoester derivative |

| 3 | Hydrolysis | Methanol/Water/THF, NaOH, Reflux | Carboxylic acid derivative |

This interactive table summarizes a general synthetic pathway for creating advanced pharmaceutical intermediates from benzodioxole precursors. nih.gov

Building Blocks for Natural Product Total Synthesis

The 1,3-benzodioxole ring system is a key structural feature in many naturally occurring compounds, such as safrole, myristicin (B1677595), apiol, and sesamol (B190485). nih.gov These natural products exhibit a range of biological activities and serve as inspiration for the development of new therapeutic agents. Consequently, synthetic analogues of these molecules are of great interest. The 1,3-benzodioxole moiety is often crucial for their bioactivity; for example, modifying the methylenedioxy group in some antitumor agents can lead to a dramatic reduction in efficacy. nih.gov

While the direct total synthesis of a natural product from 1,3-Benzodioxole, 5-(1-methylethoxy)- is not extensively documented, its structural similarity to compounds like myristicin (which contains a 5-methoxy group) suggests its potential as a starting material for creating novel analogues of these natural products. nih.gov Synthetic chemists can utilize this building block to explore structure-activity relationships and develop new compounds with enhanced or novel biological properties.

Development of Novel Heterocyclic Compounds

The functional groups on the 1,3-benzodioxole ring serve as handles for constructing new heterocyclic systems. A notable strategy involves a multi-step synthesis to create complex molecules containing both the benzodioxole and other heterocyclic moieties, such as a 1,2,3-triazole ring. worldresearchersassociations.com

One documented pathway begins with (6-bromobenzo[d] nih.govmdpi.comdioxol-5-yl)methanol. This starting material undergoes a series of transformations:

Bromination: The alcohol is converted to a bromide using an Appel reaction (CBr₄, PPh₃).

Azidation: The bromide is displaced by an azide (B81097) group via nucleophilic substitution with sodium azide (NaN₃).

Cycloaddition: A Huisgen 1,3-dipolar cycloaddition ("click reaction") with an alkyne (e.g., phenylacetylene) in the presence of a copper(I) catalyst yields a 1,4-disubstituted 1,2,3-triazole.

Cross-Coupling: The bromo-substituent on the benzodioxole ring is then used in a Suzuki-Miyaura coupling reaction with various boronic acids to introduce a wide range of substituents, thereby creating a diverse library of novel heterocyclic compounds. worldresearchersassociations.com

This synthetic sequence demonstrates how the 1,3-benzodioxole core can be elaborated into more complex, multi-ring systems with potential applications in medicinal chemistry and material science. worldresearchersassociations.com

Role in Catalyst Design and Ligand Development for Organic Reactions

The electronic properties of substituents on aromatic rings can significantly influence the outcome of transition metal-catalyzed reactions. The alkoxy group in 1,3-Benzodioxole, 5-(1-methylethoxy)- can play a crucial role in directing the regioselectivity of C-H activation processes, a key step in many modern synthetic methodologies. mdpi.com

In the rhodium-catalyzed annulation of benzoic acids with alkynes, the presence and position of an alkoxy substituent on the benzoic acid ring can determine which C-H bond is activated. DFT calculations and X-ray diffraction studies have shown that this regioselectivity can be governed by weak, non-covalent C-H···O interactions between the alkoxy group and the supporting ligand on the metal catalyst. This coordination effect, rather than a direct interaction with the rhodium atom, steers the catalyst to a specific position on the aromatic ring. mdpi.com This understanding is critical for catalyst design, as it demonstrates how modifying a substrate's functional groups can be a strategy to control reaction outcomes, enabling the selective synthesis of specific isomers of complex heterocyclic products like isochromenones. mdpi.com

Functionalization for Material Science Applications

The reactivity of the 1,3-benzodioxole ring allows for its incorporation into materials with specific functions. One such application is in the development of corrosion inhibitors. Theoretical studies using quantum chemical calculations and Quantitative Structure Activity Relationships (QSAR) have been employed to predict the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors for metals. researchgate.net These studies analyze the relationship between the molecular structure of the inhibitors and their performance, indicating that the heteroatoms (oxygen) in the benzodioxole ring can play a key role in the adsorption of the molecule onto the metal surface, thereby protecting it from corrosive environments. researchgate.net This highlights the potential for designing and synthesizing functionalized 1,3-benzodioxole compounds for specific material science applications.

Utility in Agrochemical Research as Synthetic Intermediates

The 1,3-benzodioxole framework is a valuable platform for the development of new agrochemicals, including plant growth regulators and insecticide synergists. chemicalbook.comfrontiersin.org

In one area of research, a series of N-(benzo[d] nih.govmdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and synthesized as potential root growth promoters. frontiersin.org These compounds act as auxin receptor agonists. The synthesis involves reacting substituted benzyl (B1604629) bromides with thioglycolic acid, converting the resulting acid to an acid chloride, and finally reacting it with benzo[d] nih.govmdpi.comdioxol-5-amine. Bioassays revealed that some of these derivatives exhibited excellent root growth-promoting activity, demonstrating the utility of the benzodioxole scaffold in creating novel plant growth regulators. frontiersin.org

Furthermore, 1,3-benzodioxole derivatives have a long history of use as insecticide synergists. chemicalbook.com A prominent example is Piperonyl Butoxide, which is synthesized from a precursor derived from the 1,3-benzodioxole structure. medchemexpress.com These synergists enhance the efficacy of pesticides by inhibiting metabolic enzymes in insects. The 5-isopropoxy derivative serves as a potential intermediate for creating new synergistic compounds with modified properties. chemicalbook.commedchemexpress.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,3-Benzodioxole, 5-(1-methylethoxy)- |

| 3,4-(methylenedioxy)phenylacetic acid |

| N-(benzo[d] nih.govmdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide |

| (6-bromobenzo[d] nih.govmdpi.comdioxol-5-yl)methanol |

| Benzo[d] nih.govmdpi.comdioxol-5-amine |

| Isochromen-1-one |

| Myristicin |

| Piperonyl Butoxide |

| Safrole |

| Apiol |

| Sesamol |

| Thioglycolic acid |

This interactive table lists the chemical compounds mentioned in the article.

Contributions to Analytical Chemistry Method Development

The compound 1,3-Benzodioxole, 5-(1-methylethoxy)-, while not extensively documented as a primary focus of major analytical chemistry research, holds significant potential for contributions to method development, particularly within chromatographic and mass spectrometric techniques. Its structural similarity to other benzodioxole derivatives that are of forensic and regulatory interest suggests its utility as a reference standard, internal standard, or a model compound in the development and validation of new analytical methods.

The primary applications of analogous compounds are found in the fields of forensic toxicology, environmental analysis, and the quality control of essential oils and fragrances. In these contexts, the development of robust, sensitive, and selective analytical methods is crucial for the accurate identification and quantification of target analytes.

Use as an Internal Standard in Chromatographic Methods

Due to its chemical properties, 1,3-Benzodioxole, 5-(1-methylethoxy)- is a suitable candidate for use as an internal standard in the analysis of other benzodioxole derivatives, such as safrole, isosafrole, and related compounds. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The ideal internal standard has a similar chemical structure and chromatographic behavior to the analyte but is not naturally present in the sample.

In gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods, the use of an appropriate internal standard can compensate for variations in sample preparation, injection volume, and instrument response. For instance, in the analysis of safrole in soft drinks, isosafrole has been utilized as an internal standard. Similarly, methyl eugenol (B1671780) has been employed as an internal standard for the quantification of coumarin (B35378) and safrole in perfumes. Given its structural resemblance and likely similar extraction efficiency and ionization response, 1,3-Benzodioxole, 5-(1-methylethoxy)- could serve a comparable role in methods targeting other alkoxy-substituted benzodioxoles.

Reference Material for Method Development and Validation